N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam

Catalog No.
S875714
CAS No.
1246819-40-8
M.F
C12H8ClN3O6S3
M. Wt
421.841
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lorno...

CAS Number

1246819-40-8

Product Name

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam

IUPAC Name

2-[(6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid

Molecular Formula

C12H8ClN3O6S3

Molecular Weight

421.841

InChI

InChI=1S/C12H8ClN3O6S3/c1-16-7(10(18)15-12-14-3-4(23-12)11(19)20)8(17)9-5(25(16,21)22)2-6(13)24-9/h2-3,17H,1H3,(H,19,20)(H,14,15,18)

InChI Key

XOETXHYETDLBFQ-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)C(=O)O

Synonyms

6-Chloro-4-hydroxy-2-methyl-N-(5-carboxy-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; MTB-2; 2-[[(6-Chloro-4-hydroxy-2-methyl-1,1-dioxido-2H-thieno[2,3-e]-1,2-thiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid;

[1] Pharmaceutical Stability Testing: Strategies and Practices by Lars Hovgaard & Christian Levis Braestrup

  • The possibility of unexpected biological activity from impurities is discussed in scientific papers on drug discovery

[2] ناخالصی‌های دارویی منابع، تجزیه و تحلیل، و اهمیت آن‌ها در کنترل کیفیت دارو (Sources, Analysis, and Importance of Pharmaceutical Impurities in Quality Control of Drugs)

([This is a Farsi language paper but the concept is relevant. Look for similar papers in English])

  • Information on the impact of impurities on drug safety and efficacy can be found in resources on pharmaceutical quality control

[3] Guidance for Industry - Q3A Impurities in New Drug Substances ()

  • Development of analytical methods for impurities is a common area of research in pharmaceutical analysis. Many resources are available on this topic.

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is a derivative of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class. This compound is characterized by the presence of a thiazole ring and a carboxylic acid functional group, which contribute to its chemical and biological properties. The molecular formula for N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is C₁₂H₈ClN₃O₆S₃, with a molecular weight of approximately 421.86 g/mol .

The chemical reactivity of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam can be attributed to its functional groups. The carboxylic acid group can undergo esterification and amide formation, while the thiazole ring may participate in nucleophilic substitutions. Additionally, the compound can engage in redox reactions due to the presence of nitrogen atoms in its structure.

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam exhibits significant anti-inflammatory and analgesic properties, similar to its parent compound, Lornoxicam. It acts by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . Studies have indicated that this compound may also possess antipyretic effects.

The synthesis of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam typically involves several steps:

  • Formation of the Thiazole Ring: A precursor containing a thiazole moiety is synthesized through condensation reactions involving thioketones and α-halo acids.
  • Substitution Reaction: The 2-pyridinyl group is removed from Lornoxicam through hydrolysis or reduction methods.
  • Carboxylation: The thiazole derivative is then subjected to carboxylation to introduce the carboxylic acid functional group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam has potential applications in:

  • Pharmaceutical Development: As a candidate for pain management therapies due to its anti-inflammatory properties.
  • Research: In studies exploring the mechanisms of NSAIDs and their effects on inflammatory pathways.

Interaction studies have shown that N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam may interact with various receptors and enzymes involved in pain and inflammation pathways. These interactions can enhance or inhibit the efficacy of other therapeutic agents when co-administered . Further research is needed to fully elucidate these interaction profiles.

Several compounds share structural similarities with N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam, including:

Compound NameStructure FeaturesUnique Properties
LornoxicamContains an oxicam structureEstablished NSAID with broad applications
N-(5-hydroxymethyl-2-thiazolyl) LornoxicamHydroxymethyl substitutionPotentially enhanced solubility
MeloxicamContains a 1,3-thiazole ringSelective COX-2 inhibitor
PiroxicamSimilar oxicam structureLong half-life and potent anti-inflammatory effects

The uniqueness of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam lies in its specific modifications that enhance its biological activity while potentially minimizing side effects associated with traditional NSAIDs .

This compound represents a promising avenue for further research and development in the field of medicinal chemistry, particularly in the design of more effective anti-inflammatory agents.

XLogP3

2.1

Dates

Modify: 2024-04-14

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